An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid
An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a biphenyl derivative with a unique substitution pattern that suggests potential applications in medicinal chemistry and materials science. The presence of a dichlorinated phenyl ring linked to a methoxy-substituted benzoic acid creates a scaffold with interesting electronic and steric properties. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, predicted spectroscopic characteristics, and potential biological activities, offering a valuable resource for researchers exploring its utility.
Chemical and Physical Properties
While extensive experimental data for this specific molecule is not widely available in public literature, we can compile its fundamental properties and predict others based on its structure and data from analogous compounds.
| Property | Value/Information | Source/Basis |
| CAS Number | 1261954-74-8 | [1][2] |
| Molecular Formula | C₁₄H₁₀Cl₂O₃ | [1][2] |
| Molecular Weight | 297.14 g/mol | [1][2] |
| Synonyms | 3',5'-dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | [1][2] |
| Appearance | Predicted to be a white to off-white crystalline solid. | Based on similar biphenyl carboxylic acids. |
| Melting Point | Not experimentally determined in available literature. Expected to be a relatively high-melting solid due to its rigid biphenyl structure and potential for intermolecular hydrogen bonding. | Prediction |
| Solubility | Predicted to be poorly soluble in water, but soluble in organic solvents like ethanol, methanol, DMSO, and DMF. | Based on the hydrophobic nature of the dichlorinated biphenyl core and the presence of a carboxylic acid group.[3] |
| Purity | Commercially available with a purity of 95%. | [4] |
Proposed Synthesis: A Suzuki-Miyaura Coupling Approach
The most logical and widely applicable method for synthesizing 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, making it ideal for constructing the biphenyl core of the target molecule.
The proposed retrosynthetic analysis involves disconnecting the biphenyl bond to yield two key starting materials: 3-bromo-5-methoxybenzoic acid and (3,5-dichlorophenyl)boronic acid .
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary to achieve the best yield.
Materials:
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3-bromo-5-methoxybenzoic acid
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(3,5-dichlorophenyl)boronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane (anhydrous)
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Water (degassed)
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Hydrochloric acid (1 M)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-5-methoxybenzoic acid (1.0 eq), (3,5-dichlorophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
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Solvent and Base Addition: Add anhydrous 1,4-dioxane and a 2 M aqueous solution of potassium carbonate. The solvent ratio of dioxane to water is typically 4:1.
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Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
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Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to protonate the carboxylic acid.
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Extraction: Extract the product with ethyl acetate (3 x 50 mL).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid.
Caption: Proposed synthesis workflow for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid via Suzuki-Miyaura coupling.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, the following are predictions based on the analysis of its structural components and comparison with analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~12.0 - 13.0 | Broad singlet | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift. |
| ~7.8 - 8.2 | Multiplets | Aromatic protons on the methoxy-benzoic acid ring | The protons on this ring will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating methoxy group, leading to complex splitting patterns. |
| ~7.4 - 7.6 | Multiplets | Aromatic protons on the dichlorophenyl ring | The protons on this ring will appear as multiplets due to coupling with each other. |
| ~3.9 | Singlet | -OCH₃ | The three protons of the methoxy group are equivalent and will appear as a sharp singlet. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~165 - 175 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~158 - 162 | C-OCH₃ | The aromatic carbon attached to the methoxy group will be deshielded. |
| ~130 - 145 | Aromatic C-Cl and quaternary carbons | Carbons attached to chlorine and the biphenyl linkage will appear in this region. |
| ~110 - 130 | Aromatic C-H | The remaining aromatic carbons will resonate in this typical range. |
| ~55 - 60 | -OCH₃ | The carbon of the methoxy group is shielded compared to the aromatic carbons. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1475 | C=C stretch | Aromatic rings |
| ~1250 | C-O stretch | Aryl ether |
| ~800-900 | C-H out-of-plane bend | Substituted benzene |
| ~700-800 | C-Cl stretch | Aryl chloride |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 296, with a characteristic isotopic pattern for a molecule containing two chlorine atoms (M+2 and M+4 peaks). Common fragmentation patterns would likely involve the loss of -OH, -COOH, and -OCH₃ groups.
Potential Biological Activity and Applications
The 3,5-dichlorophenyl moiety is a known pharmacophore in various bioactive molecules. For instance, it is a key component in the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis.[1] The presence of this group can enhance binding to target proteins through hydrophobic and halogen bonding interactions.
The methoxybenzoic acid portion of the molecule also has documented biological relevance. Methoxy-substituted aromatic rings are common in natural products and pharmaceuticals, often contributing to improved metabolic stability and pharmacokinetic properties.
Given these characteristics, 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid could be a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile.
Caption: Logical relationships of the structural components of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid to its potential biological activities and applications.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a compound with significant potential as a building block in the development of new pharmaceuticals and functional materials. While a complete experimental profile is not yet available in the public domain, this guide provides a solid foundation for researchers by outlining its known properties, a reliable synthetic strategy, and predicted spectroscopic data. The structural alerts for biological activity suggest that this molecule and its derivatives are promising candidates for further investigation.
References
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PubChem. 3-Methoxybenzoic Acid. [Link]
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PubMed. Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. [Link]
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Chemixl Intermediates Pvt. Ltd. 3 Methoxy Benzoic Acid. [Link]
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UKnowledge. 5,5'-Dichloro-2,2'-dimethoxybiphenyl. [Link]
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MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
- Vertex AI Search. 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% Purity, C14H10Cl2O3, 10 grams.
